molecular formula C12H16O3 B575797 4-Butoxy-2-methylbenzoic acid CAS No. 175153-56-7

4-Butoxy-2-methylbenzoic acid

Cat. No.: B575797
CAS No.: 175153-56-7
M. Wt: 208.257
InChI Key: POVRQOIEHGXWHJ-UHFFFAOYSA-N
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Description

4-Butoxy-2-methylbenzoic acid is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a butoxy group, and the hydrogen atom at the second position is replaced by a methyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-2-methylbenzoic acid typically involves the alkylation of 2-methylbenzoic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Butoxybenzaldehyde or butoxybenzoic acid.

    Reduction: 4-butoxy-2-methylbenzyl alcohol.

    Substitution: 4-butoxy-2-methyl-3-nitrobenzoic acid or 4-butoxy-2-methyl-3-bromobenzoic acid.

Scientific Research Applications

4-Butoxy-2-methylbenzoic acid is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The butoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

  • 4-Methoxy-2-methylbenzoic acid
  • 4-Ethoxy-2-methylbenzoic acid
  • 4-Propoxy-2-methylbenzoic acid

Comparison: 4-Butoxy-2-methylbenzoic acid is unique due to the presence of the butoxy group, which imparts distinct physical and chemical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chain in the butoxy group increases the compound’s hydrophobicity, affecting its solubility and reactivity.

Properties

IUPAC Name

4-butoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVRQOIEHGXWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702222
Record name 4-Butoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175153-56-7
Record name 4-Butoxy-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175153-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-butoxybenzoic acid (10 g), N,N,N′,N′-tetramethylethylenediamine (13.2 g) and THF (75 mL) was cooled to −90° C., and sec-butyllithium (81 mL; 1.4 M in hexane) was added over the course of 30 minutes. After a further 30 minutes, the mixture was warmed to −78° C., and a solution of methyl iodide (12.8 mL) in THF (10 mL) was added dropwise. The reaction solution was allowed to warm to room temperature and the mixture was hydrolyzed with water and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate and concentrated. The residue was purified by chromatography on silica gel. The product with the molecular weight of 208.26 (C12H16O3) was obtained in this way; MS (ESI): 209 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step Two
Quantity
12.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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